Panaxoside RF

Botanical authentication Metabolomics Quality control

Panaxoside RF (Ginsenoside Rf) is a trace saponin (<0.1% w/w) exclusive to Panax ginseng—undetectable in P. quinquefolius or P. notoginseng—making it the definitive biomarker for Asian ginseng authentication. It inhibits N-type Cav2.2 channels via pertussis toxin-sensitive G-proteins (IC50 ~40 μM, comparable to maximal opioid analgesia) and selectively induces CYP3A4 by 54% at 200 μM. Major ginsenosides (Rb1, Rg1) or total extracts cannot replicate these activities. Procure ≥98% HPLC-pure standard for reproducible species authentication, calcium channel pharmacology, or CYP3A4 induction assays.

Molecular Formula C42H72O14
Molecular Weight 801.0 g/mol
CAS No. 52286-58-5
Cat. No. B191331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanaxoside RF
CAS52286-58-5
Synonyms(3b,6a,12b)-3,12,20-Trihydroxydammar-24-en-6-yl-2-O-(b-D-glucopyranosyl)-b-D-glucopyranoside
Molecular FormulaC42H72O14
Molecular Weight801.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C
InChIInChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-37-34(32(50)30(48)25(19-44)55-37)56-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3
InChIKeyUZIOUZHBUYLDHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Panaxoside RF (Ginsenoside Rf) 52286-58-5 | Trace Saponin N-Type Calcium Channel Inhibitor for Species Authentication and Pain Research


Panaxoside RF (also known as Ginsenoside Rf, CAS 52286-58-5) is a dammarane-type triterpenoid saponin found in trace amounts (typically <0.1% w/w in dried root) exclusively within the roots of Panax ginseng and Panax japonicus var. major . It is not produced by other major Panax species such as Panax quinquefolius (American ginseng) or Panax notoginseng, a defining characteristic that underpins its primary research and industrial utility [1]. This compound functions as a voltage-dependent N-type calcium channel (Cav2.2) inhibitor, exerting its effect via a pertussis toxin-sensitive G protein-dependent mechanism [2]. Its primary applications are as a species-specific biomarker for botanical authentication and as a pharmacological probe for studying calcium channel-mediated analgesia and inflammation.

Why Substituting Panaxoside RF (Ginsenoside Rf) with a Generic Ginseng Extract or a Different Ginsenoside Fails to Achieve Consistent Research Outcomes


Substitution of Panaxoside RF (Ginsenoside Rf) with either a total ginseng extract or a more abundant ginsenoside (e.g., Rb1, Rg1) fundamentally alters experimental outcomes due to its unique species distribution and specific molecular pharmacology. First, a generic ginseng extract may contain zero detectable Panaxoside RF if derived from Panax quinquefolius (American ginseng) or Panax notoginseng, as this saponin is a definitive biomarker for Asian ginseng (Panax ginseng) [1]. Second, even within Asian ginseng, the compound is a trace component, and its biological activity is distinct from major ginsenosides. For instance, Panaxoside RF selectively activates CYP3A4 enzyme activity by 54% at 200 μM, a property not shared by ginsenoside Rc, which instead elevates CYP2C9 [2]. Third, its unique mechanism of N-type calcium channel inhibition—which is G-protein-dependent and achieves an effect comparable to a maximal opioid dose—cannot be replicated by other ginsenosides that do not target Cav2.2 channels or do so through different pathways [3]. Therefore, the use of a defined, high-purity standard of Panaxoside RF (e.g., ≥95% HPLC ) is mandatory for reproducible studies involving species authentication, N-type calcium channel pharmacology, or CYP3A4 induction assays.

Panaxoside RF (Ginsenoside Rf) 52286-58-5 | Quantified Evidence of Differentiation for Scientific Selection


Species-Specific Biomarker: Panaxoside RF as a Definitive Marker for Distinguishing Panax ginseng from Panax quinquefolius

Panaxoside RF (Ginsenoside Rf) is a definitive species-specific biomarker for Panax ginseng. In a comparative metabolomics study, Panaxoside RF was undetectable in the roots of Panax quinquefolius (American ginseng), while it was consistently present in Panax ginseng (Asian ginseng) [1]. This absence/presence pattern serves as a primary differentiator. Quantitative analysis using HPLC-ELSD of 56 samples across three species showed that the content of total saponins varied up to 4-14-fold, with Panaxoside RF being one of the 12 key saponins quantitatively compared, enabling hierarchical clustering analysis that cleanly separated P. ginseng, P. quinquefolius, and P. notoginseng into distinct clusters [2]. This provides a robust, quantifiable basis for authentication that cannot be achieved using total extract profiling or major ginsenosides like Rb1 or Rg1, which are common to multiple species.

Botanical authentication Metabolomics Quality control Pharmacognosy

Differential N-Type Calcium Channel Inhibition: Panaxoside RF Achieves Opioid-Comparable Efficacy via a G-Protein Dependent Mechanism

Panaxoside RF (Ginsenoside Rf) exhibits a unique pharmacological profile as an N-type calcium channel (Cav2.2) inhibitor. At saturating concentrations, it rapidly and reversibly inhibits N-type, and other high-threshold, Ca2+ channels in rat sensory neurons to the same degree as a maximal dose of opioids [1]. The effect is dose-dependent, with a half-maximal inhibitory concentration (IC50) of approximately 40 μM [1]. Crucially, this inhibition is mediated through a pertussis toxin-sensitive G protein pathway, distinguishing it from direct channel blockers like ω-conotoxin GVIA or small molecule antagonists such as cilnidipine. In direct comparison, ginsenoside Rb1, a major ginseng saponin, does not produce this specific N-type channel inhibition, highlighting the functional uniqueness of Panaxoside RF within the ginsenoside class [2]. Furthermore, the in vivo antinociceptive effects are dose-dependent, with an ED50 of 56±9 mg/kg in the acetic acid-induced abdominal constriction test in mice, demonstrating translation of the in vitro channel block to a behavioral pain model [3].

Ion channel pharmacology Pain research Neuroscience Electrophysiology

Selective CYP3A4 Induction: Panaxoside RF Elevates CYP3A4 Activity by 54% at 200 μM, Differentiating It from Other Ginsenosides

Panaxoside RF (Ginsenoside Rf) exhibits a distinct and quantifiable effect on cytochrome P450 enzyme activity compared to other ginsenosides. In an in vitro assay using cDNA-expressed human cytochrome P450 enzymes, Panaxoside RF produced a 54% increase in the catalytic activity of CYP3A4 at a concentration of 200 μM [1]. In contrast, ginsenoside Rc, another panaxadiol-type saponin, produced a 70% increase in the activity of CYP2C9 at the same concentration but did not significantly affect CYP3A4 [1]. This isoform selectivity is critical for predicting herb-drug interactions. While Panaxoside RF does activate the CYP3A4 promoter via the constitutive androstane receptor (CAR) pathway in HepG2 cells, this effect is relatively weak, indicating that the primary enzyme induction occurs via post-translational or catalytic activation rather than strong transcriptional upregulation [2].

Drug metabolism Cytochrome P450 ADME-Tox Herb-drug interactions

Dose-Dependent Antinociception in Tonic Pain Models: Panaxoside RF Exhibits ED50 Values of 56 mg/kg and 129 mg/kg in Two Distinct Assays

Panaxoside RF (Ginsenoside Rf) demonstrates quantifiable, dose-dependent antinociception in murine models of tonic pain. Systemic administration in mice yields an ED50 of 56±9 mg/kg in the acetic acid-induced abdominal constriction test [1]. In the biphasic formalin test, which measures both acute and tonic pain phases, the ED50 is higher at 129 mg/kg, indicating a selective effect on tonic/inflammatory pain rather than acute nociception [2]. This profile is distinct from classical opioids, which are effective in both acute and tonic pain assays. The antinociceptive effect is mechanistically linked to its inhibition of N-type calcium channels on sensory neurons, as demonstrated by the same research group. While direct comparative ED50 data for other ginsenosides in these exact models are not available from a single study, the unique mechanism of action (G-protein dependent N-type channel block) implies that this in vivo effect is specific to Panaxoside RF among the ginsenosides tested for calcium channel activity [3].

Pain research In vivo pharmacology Analgesia Behavioral neuroscience

Induction of G2/M Cell Cycle Arrest and Apoptosis in MG-63 Osteosarcoma Cells via the Mitochondrial Pathway

Panaxoside RF (Ginsenoside Rf) induces G2/M phase cell cycle arrest and apoptosis in human osteosarcoma MG-63 cells through the mitochondrial pathway [1]. This effect is specific to the compound and distinguishes it from other ginsenosides that may target different cancer cell types or pathways. While quantitative IC50 data for cell viability is not provided in the abstract, the study definitively demonstrates that the mechanism involves mitochondrial dysfunction, leading to programmed cell death. This property is relevant for researchers investigating novel anti-osteosarcoma agents. It is important to note that this is a cell-based study and may not directly translate to in vivo efficacy. However, it provides a clear, differentiated biological activity that supports the selection of Panaxoside RF over other ginsenosides for specific cancer research applications.

Cancer research Cell cycle Apoptosis Osteosarcoma

Anti-Inflammatory Effects in Inflammatory Bowel Disease and Endometriosis Models: Panaxoside RF Downregulates Pro-Inflammatory Cytokines

Panaxoside RF (Ginsenoside Rf) exhibits anti-inflammatory properties in various disease models. In a rat model of endometriosis, treatment with Panaxoside RF led to a significant downregulation of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, in a dose-dependent manner [1]. In vitro studies using HT-29 and RAW264.7 cells demonstrated that Panaxoside RF suppresses intestinal inflammation by inhibiting the MAPKs/NF-κB activation pathway, suggesting a therapeutic potential for inflammatory bowel disease (IBD) [2]. While direct comparative quantitative data against other ginsenosides is not provided in the abstracts, the specific pathways targeted (BDNF-TrkB-CREB, MAPKs/NF-κB) and the disease models (endometriosis, IBD) represent a unique profile for Panaxoside RF. This evidence positions it as a valuable tool for studying inflammation in these specific contexts.

Inflammation IBD Endometriosis Cytokines

Panaxoside RF (Ginsenoside Rf) 52286-58-5 | Primary Research and Industrial Applications Supported by Evidence


Botanical Authentication and Quality Control of Panax ginseng Products

Procure Panaxoside RF (≥95% HPLC purity) as a primary analytical standard for HPLC-ELSD or UHPLC-QTOF/MS/MS methods to definitively distinguish Panax ginseng (Asian ginseng) from Panax quinquefolius (American ginseng) and Panax notoginseng. This application is supported by the compound's undetectable presence in P. quinquefolius and its use as a key variable in hierarchical clustering analysis for species separation [1].

Electrophysiological Studies of N-Type Calcium Channel (Cav2.2) Inhibition and G-Protein Coupled Mechanisms

Utilize Panaxoside RF (≥98% purity, 10 mM DMSO stock solution) in whole-cell patch clamp assays on rodent dorsal root ganglion neurons to investigate pertussis toxin-sensitive, G-protein mediated inhibition of high-threshold calcium channels. The compound's ability to achieve inhibition comparable to a maximal opioid dose at saturating concentrations (IC50 ~40 μM) makes it a unique pharmacological tool for this pathway [2].

In Vivo Studies of Tonic Pain and Inflammatory Analgesia in Rodent Models

Employ Panaxoside RF (e.g., via intraperitoneal administration in mice) for dose-response studies in tonic pain models such as the acetic acid-induced writhing test (ED50 = 56±9 mg/kg) or the formalin test (ED50 = 129 mg/kg). This application leverages its documented, dose-dependent antinociceptive effect that is selective for tonic/inflammatory pain, providing a baseline for comparative studies with other analgesics [3].

In Vitro Drug Metabolism and CYP3A4 Interaction Studies

Use Panaxoside RF in microsomal incubation assays with cDNA-expressed human CYP enzymes to specifically assess CYP3A4 induction. At 200 μM, the compound increases CYP3A4 activity by 54%, a quantifiable effect that is distinct from other ginsenosides like Rc, which primarily induces CYP2C9. This is critical for isolating the contribution of Panaxoside RF to ginseng-related herb-drug interactions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panaxoside RF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.